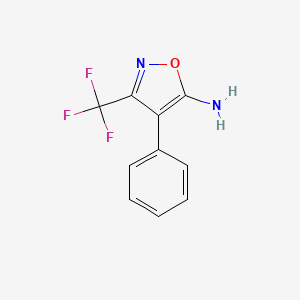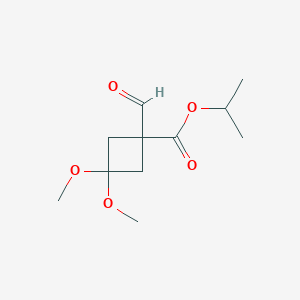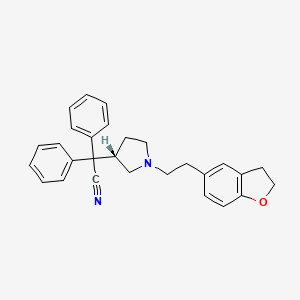
(S)-Darifenacin Nitrile
Descripción general
Descripción
(S)-Darifenacin Nitrile is a chemical compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N). This compound is a derivative of Darifenacin, which is used as a medication to treat overactive bladder by reducing muscle spasms of the bladder. The nitrile group in this compound plays a crucial role in its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-Darifenacin Nitrile can be synthesized through various methods, including:
Nucleophilic Substitution: This involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) to form the nitrile compound.
Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) to yield nitriles.
Industrial Production Methods: On an industrial scale, the production of nitriles often involves ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This method is efficient and environmentally friendly as it does not generate stoichiometric amounts of salts .
Análisis De Reacciones Químicas
Types of Reactions: (S)-Darifenacin Nitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Addition Reactions: Nitriles can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition Reactions: Grignard reagents (RMgX) in anhydrous ether followed by hydrolysis.
Major Products Formed:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Addition Reactions: Ketones.
Aplicaciones Científicas De Investigación
(S)-Darifenacin Nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (S)-Darifenacin Nitrile involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Benzonitrile: A simple aromatic nitrile used in organic synthesis.
Acetonitrile: A common solvent in organic chemistry.
Propionitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of (S)-Darifenacin Nitrile: this compound is unique due to its specific therapeutic application in treating overactive bladder, which is not a common feature of other nitrile compounds. Its structure allows it to interact with muscarinic receptors, providing a targeted therapeutic effect .
Propiedades
Fórmula molecular |
C28H28N2O |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C28H28N2O/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27/h1-12,19,26H,13-18,20H2/t26-/m1/s1 |
Clave InChI |
RISTUVDQGDQPPP-AREMUKBSSA-N |
SMILES isomérico |
C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |
SMILES canónico |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

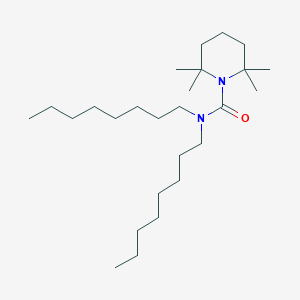
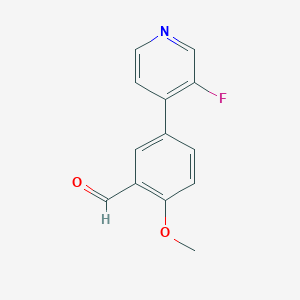

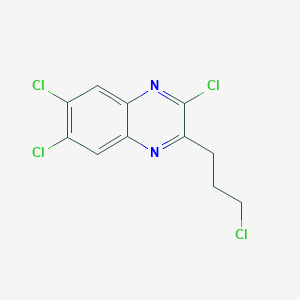
![Ethyl (1-azabicyclo[2.2.2]octan-3-ylidene)cyanoacetate](/img/structure/B8323823.png)
![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8323831.png)
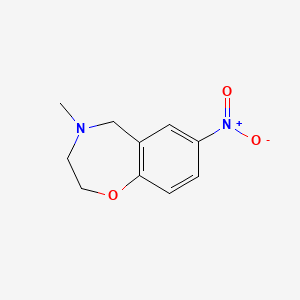
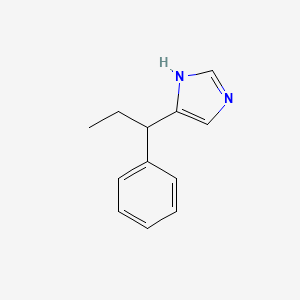
![6-[2-(2-Methyl-imidazole-1-yl)-ethoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B8323845.png)
![5-(Chloromethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8323848.png)
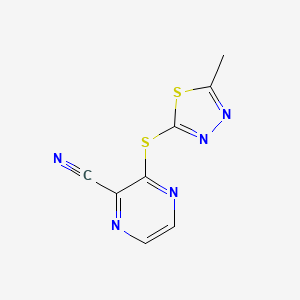
![2-{[2-(3,5-Difluorophenyl)-2-oxoethyl]thio}-2-methylpropanoic acid](/img/structure/B8323858.png)
